



# Application Notes: Utilizing Oditrasertib in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Oditrasertib |           |
| Cat. No.:            | B10856149    | Get Quote |

#### Introduction

**Oditrasertib** (also known as SAR443820 or DNL788) is an orally available, brain-penetrant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in cellular pathways leading to inflammation and programmed cell death, specifically necroptosis.[2][3] In several neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), RIPK1 is believed to be overactivated, contributing to the chronic inflammation and neuronal loss characteristic of these diseases.[1] [2][3] By inhibiting RIPK1, **Oditrasertib** was developed with the therapeutic goal of reducing inflammation and preventing nerve cell death.[1][4]

Despite its promising mechanism, Phase 2 clinical trials for **Oditrasertib** in both MS and ALS were discontinued after the drug failed to meet its primary endpoints, notably showing no significant reduction in neurofilament light chain (NfL), a key biomarker of neurodegeneration. [1][2][4][5] However, as a potent and specific tool compound, **Oditrasertib** remains highly valuable for preclinical research to investigate the fundamental roles of RIPK1-mediated signaling in neuronal health and disease models. These application notes provide detailed protocols for researchers to effectively use **Oditrasertib** in primary neuronal cell cultures to explore the mechanisms of neuroinflammation and neurodegeneration.

#### Mechanism of Action

**Oditrasertib** exerts its effects by inhibiting the kinase activity of RIPK1. RIPK1 is a central node in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). Upon



### Methodological & Application

Check Availability & Pricing

TNF- $\alpha$  binding to its receptor (TNFR1), RIPK1 is recruited and can initiate several downstream signaling cascades. In the absence of Caspase-8 activity, phosphorylated RIPK1 can interact with and phosphorylate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, forming pores that lead to cell lysis and necroptotic cell death.[6] Alternatively, RIPK1 can contribute to the activation of the NF- $\kappa$ B pathway, leading to the transcription of pro-inflammatory cytokines. **Oditrasertib** blocks the initial phosphorylation of RIPK1, thereby inhibiting both the necroptotic and inflammatory signaling pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data BioSpace [biospace.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Oditrasertib in multiple sclerosis phase 2 trial stopped | ACNR [acnr.co.uk]
- 6. Preclinical Evidence for the Interplay between Oxidative Stress and RIP1-Dependent Cell Death in Neurodegeneration: State of the Art and Possible Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Oditrasertib in Primary Neuronal Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#how-to-use-oditrasertib-in-primary-neuronal-cell-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com